4-cyclohexylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexylpiperidine-2-carboxylic acid hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C12H21NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride typically involves the reaction of cyclohexylamine with piperidine-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-cyclohexylpiperidine-2-carboxylic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-cyclohexylpiperidine-2-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:
- 4-methylpiperidine-2-carboxylic acid hydrochloride
- 4-ethylpiperidine-2-carboxylic acid hydrochloride
- 4-phenylpiperidine-2-carboxylic acid hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique cyclohexyl group in 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride imparts distinct steric and electronic effects, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
2408962-71-8 |
---|---|
Molecular Formula |
C12H22ClNO2 |
Molecular Weight |
247.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.